

# The Discovery and Development of GSK-4716: A Technical Whitepaper

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## Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1208999

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## Executive Summary

**GSK-4716** is a pioneering synthetic small molecule identified as a selective agonist for the orphan nuclear receptors, Estrogen-Related Receptor  $\beta$  (ERR $\beta$ ) and Estrogen-Related Receptor  $\gamma$  (ERR $\gamma$ ). As a member of the phenolic acyl hydrazone chemical class, **GSK-4716** has been instrumental as a chemical probe to elucidate the physiological roles of ERR $\beta$  and ERR $\gamma$  in various biological processes, including mitochondrial biogenesis, energy metabolism, and the regulation of gene expression in muscle and neuronal cells. This document provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of **GSK-4716**, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and discovery workflow.

## Introduction to GSK-4716

**GSK-4716**, with the chemical name 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide, emerged from research efforts to identify ligands for the estrogen-related receptors, which are constitutively active orphan nuclear receptors. It has demonstrated remarkable selectivity for ERR $\beta$  and ERR $\gamma$  over the classical estrogen receptors and ERR $\alpha$ .<sup>[1]</sup> The agonistic activity of **GSK-4716** mimics the effects of the coactivator PGC-1 $\alpha$ , leading to the transcriptional activation of target genes.<sup>[1]</sup>

# Physicochemical Properties and Synthesis

## Chemical Structure:

- IUPAC Name: 4-hydroxy-N'-[(4-propan-2-ylphenyl)methylidene]benzohydrazide
- Molecular Formula:  $C_{17}H_{18}N_2O_2$
- Molecular Weight: 282.34 g/mol
- CAS Number: 101574-65-6

## Synthesis:

The synthesis of **GSK-4716** is achieved through a condensation reaction between 4-hydroxybenzoic acid hydrazide and 4-isopropylbenzaldehyde.<sup>[2][3][4]</sup> This reaction is a standard method for the formation of hydrazones.

- Step 1: Formation of 4-hydroxybenzoic acid hydrazide: Ethyl 4-hydroxybenzoate is refluxed with hydrazine hydrate in an alcohol solvent, such as ethanol, to yield 4-hydroxybenzoic acid hydrazide.<sup>[2][3]</sup>
- Step 2: Condensation to form **GSK-4716**: The purified 4-hydroxybenzoic acid hydrazide is then condensed with 4-isopropylbenzaldehyde in a suitable solvent like ethanol under reflux to form the final product, **GSK-4716**.<sup>[2]</sup> Microwave-assisted synthesis can also be employed to improve reaction times and yields.<sup>[3][4]</sup>

# Pharmacological Profile

## Quantitative Data

The following table summarizes the available quantitative data for **GSK-4716**. It is important to note that comprehensive pharmacokinetic data and detailed selectivity profiling against a wide panel of nuclear receptors are not readily available in the public domain.

Parameter	Receptor/Assay	Value	Reference
EC <sub>50</sub>	ERR $\gamma$	1.3 $\mu$ M	[5]
IC <sub>50</sub>	ERR $\gamma$ FRET Assay	2 $\mu$ M	[6]
K <sub>d</sub>	ERR $\gamma$	5000 nM	[7]
Selectivity	ERR $\alpha$ & Estrogen Receptors	Selective	[5]

## Mechanism of Action

**GSK-4716** functions as an agonist at ERR $\beta$  and ERR $\gamma$ . Upon binding to the ligand-binding domain (LBD) of these receptors, it promotes a conformational change that facilitates the recruitment of coactivators, such as PGC-1 $\alpha$  and PGC-1 $\beta$ . [8] This receptor-coactivator complex then binds to estrogen-related response elements (ERREs) in the promoter regions of target genes, initiating their transcription.

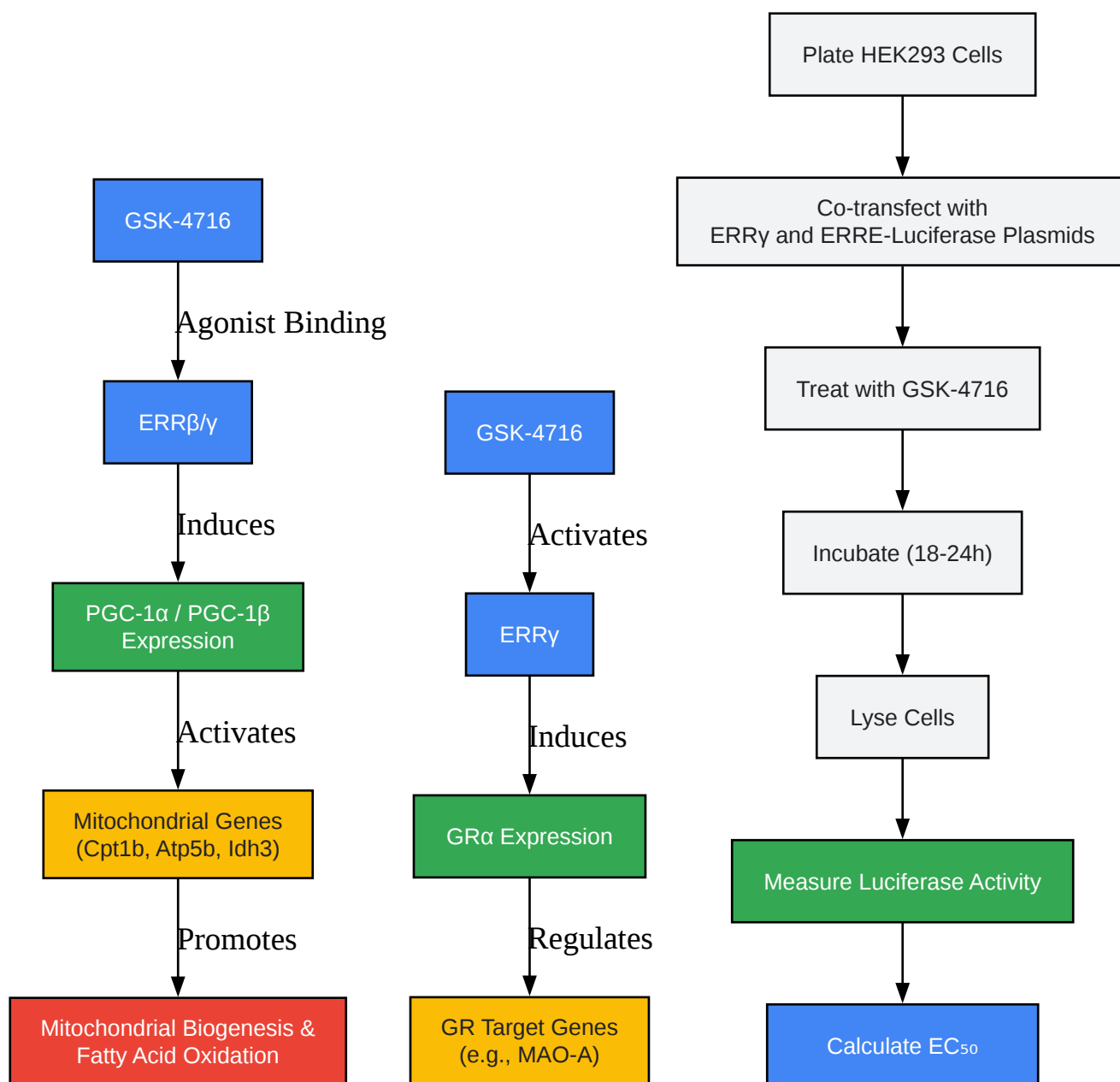
The X-ray crystal structure of the ERR $\gamma$  LBD in complex with **GSK-4716** (PDB ID: 2GPP) reveals that the agonist binds within the hydrophobic pocket of the LBD. This binding stabilizes the active conformation of the receptor, promoting the interaction with coactivator proteins.

## Signaling Pathways and Biological Effects

**GSK-4716** has been shown to modulate several key signaling pathways, leading to a range of biological effects.

## Regulation of Mitochondrial Biogenesis and Metabolism

In skeletal muscle cells, **GSK-4716** treatment leads to the increased expression of PGC-1 $\alpha$  and PGC-1 $\beta$ . [8] This, in turn, drives the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, such as Carnitine Palmitoyltransferase 1b (Cpt1b), ATP Synthase F1 Subunit Beta (Atp5b), and Isocitrate Dehydrogenase 3 (Idh3). [8] This indicates a role for ERR $\beta/\gamma$  in enhancing the oxidative capacity of muscle tissue.



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